molecular formula C13H15BF2O3 B6299467 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester CAS No. 2121512-03-4

2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester

Cat. No. B6299467
CAS RN: 2121512-03-4
M. Wt: 268.07 g/mol
InChI Key: FZJJODKHPXNPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Boronic acid derivatives, such as “2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester has been studied extensively for its potential applications in scientific research. It has been used as a reagent in various synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions. It has also been used in the synthesis of various organic compounds, such as polymers and drugs. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester is not well understood, but it is believed to involve the formation of a boronate ester intermediate. This intermediate is formed when the boronic acid group of this compound reacts with an organic compound. The boronate ester is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it has been found to have some antioxidant activity. It has also been found to be effective in inhibiting the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, it has been found to be effective in reducing the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester in lab experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is a versatile compound that can be used in a variety of synthetic reactions. The main limitation of using this compound in lab experiments is that it is relatively unstable and can decompose under certain conditions.

Future Directions

There are many potential future directions for research involving 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester. One potential direction is to further explore its potential applications in the synthesis of organic compounds, such as polymers and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, further research could be done to explore its potential biochemical and physiological effects, such as its antioxidant activity and its ability to inhibit the growth of certain bacteria and enzymes. Finally, further research could be done to explore new methods for synthesizing this compound, as well as ways to improve its stability.

Synthesis Methods

The synthesis of 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester begins with the synthesis of the boronic acid group, which is achieved by reacting 2,5-difluorophenol with trimethylborate in the presence of a base. The boronic acid is then esterified with pinacol in the presence of a base, such as potassium carbonate, to form the desired product. This reaction is often carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature.

properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJJODKHPXNPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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